ART558

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

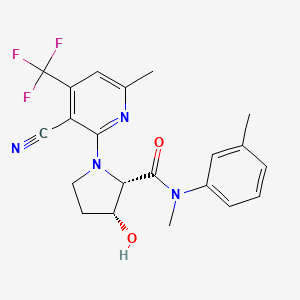

(2S,3R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-3-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O2/c1-12-5-4-6-14(9-12)27(3)20(30)18-17(29)7-8-28(18)19-15(11-25)16(21(22,23)24)10-13(2)26-19/h4-6,9-10,17-18,29H,7-8H2,1-3H3/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMDHAMZFMNMTF-MSOLQXFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)C(=O)C2C(CCN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N(C)C(=O)[C@@H]2[C@@H](CCN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ART558 mechanism of action in DNA repair

An In-depth Technical Guide to the Mechanism of Action of ART558 in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a first-in-class, potent, and selective low molecular weight allosteric inhibitor of the DNA polymerase theta (Polθ), encoded by the POLQ gene.[1][2][3] Polθ is a key DNA polymerase involved in the Theta-Mediated End Joining (TMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism.[2][4][5] Polθ is minimally expressed in healthy tissues but is frequently overexpressed in cancer cells, making it an attractive therapeutic target.[6] this compound leverages the concept of synthetic lethality, demonstrating significant anti-tumor activity in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][2][5][7] This document outlines the core mechanism of action, preclinical data, and key experimental methodologies used to characterize this compound.

Core Mechanism of Action: Allosteric Inhibition of Polθ

This compound functions as an allosteric inhibitor of the polymerase catalytic domain of Polθ.[3][4] Mechanistic studies have shown that its binding is noncompetitive with respect to dNTPs and uncompetitive with respect to DNA, indicating it binds to a site distinct from the active site.[4] This allosteric inhibition selectively blocks the polymerase function of Polθ, which is critical for the TMEJ pathway.[2]

The primary consequence of Polθ inhibition by this compound is the disruption of TMEJ, a pathway that repairs DSBs using microhomology sequences to align broken ends.[1][2][5] Importantly, this compound does not affect the major, high-fidelity DSB repair pathway, Non-Homologous End Joining (NHEJ).[1][2][5][8]

In cancer cells with deficient Homologous Recombination (HR) repair, such as those with BRCA1/2 mutations, the cellular machinery becomes highly dependent on alternative, lower-fidelity pathways like TMEJ to survive and proliferate. By inhibiting Polθ, this compound effectively removes this crucial compensatory repair mechanism. This leads to an accumulation of unresolved DSBs, genomic instability, and ultimately, selective cell death—a classic synthetic lethal interaction.[1][2][7]

Caption: Mechanism of this compound-induced synthetic lethality in HR-deficient cells.

Preclinical Data Overview

This compound has demonstrated potent and selective activity in a range of preclinical models. Its efficacy is most pronounced in tumor cells with underlying DNA repair defects.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Assay Type | Notes |

| IC₅₀ | 7.9 nM | Biochemical Assay | Potency against the polymerase function of Polθ.[1][3][8] |

| EC₅₀ | 150 nM | Cell-Based TMEJ Reporter Assay | Effective concentration for inhibiting TMEJ within cells.[4][9] |

| Selectivity | No inhibition | NHEJ Reporter Assay | Demonstrates high selectivity for TMEJ over the NHEJ pathway.[1][2][5] |

| Selectivity | No inhibition | Panel of other human DNA polymerases | Shows high specificity for the target Polθ enzyme.[7] |

Table 2: Cellular Activity and Combination Effects

| Cell Context | Effect of this compound | Combination Effect | Notes |

| BRCA1/2-deficient cells | Induces synthetic lethality | Synergistic cell killing with PARP inhibitors (e.g., olaparib).[1][4][7] | Exploits the dependency of HR-deficient cells on TMEJ for survival. |

| PARPi-resistant cells (53BP1/Shieldin deficient) | Induces synthetic lethality | - | Targets a key mechanism of acquired resistance to PARP inhibitors.[2][4] |

| Polθ wild-type cells | Enhances radiosensitivity | Synergistic tumor cell killing with ionizing radiation.[6] | Broadens potential application beyond HR-deficient tumors. |

| Glioblastoma cells | Induces apoptosis and reduces proliferation | Synergistic effect with PARP and RAD52 inhibitors.[10] | Demonstrates potential in difficult-to-treat cancer types. |

Key Experimental Protocols

The characterization of this compound involved several key biochemical and cell-based assays to determine its mechanism, potency, and selectivity.

TMEJ and NHEJ Reporter Assays

These assays are crucial for quantifying the specific inhibitory effect of this compound on DNA repair pathways within cells.

-

Objective: To measure the inhibition of Theta-Mediated End Joining (TMEJ) versus Non-Homologous End Joining (NHEJ).

-

Methodology:

-

Cell Line Transfection: Host cells (e.g., U2OS) are transfected with a plasmid-based reporter construct. The construct contains a fluorescent protein (e.g., GFP) or luciferase gene that is rendered non-functional by the insertion of a specific sequence flanked by I-SceI restriction sites.

-

DSB Induction: Co-transfection with an I-SceI endonuclease expression vector creates a site-specific DSB within the reporter plasmid.

-

Compound Treatment: Transfected cells are immediately treated with a dose range of this compound or a vehicle control (DMSO).

-

Repair and Readout: The cells' DNA repair machinery repairs the DSB.

-

For the TMEJ reporter , successful repair via microhomology sequences restores the functional reporter gene.

-

For the NHEJ reporter , direct ligation restores the gene.

-

-

Quantification: After 48-72 hours, the expression of the reporter protein is quantified using flow cytometry or a luminometer. The reduction in signal in this compound-treated cells compared to the control indicates the degree of pathway inhibition.[4][9]

-

Caption: Standard experimental workflows for evaluating Polθ inhibitors.

Cell Viability and Synthetic Lethality Assays

These assays determine the cytotoxic effect of this compound, particularly in genetically defined backgrounds.

-

Objective: To assess the synthetic lethal interaction between this compound and BRCA mutations.

-

Methodology:

-

Cell Seeding: Isogenic cell line pairs (e.g., DLD1 BRCA2 wild-type and BRCA2-/-) are seeded in multi-well plates.[5]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound, a PARP inhibitor, or the combination of both.

-

Incubation: The cells are incubated for an extended period (e.g., 7 days) to allow for multiple cell divisions.[5]

-

Viability Measurement: Cell viability is measured using a luminescent ATP-based assay (e.g., CellTiter-Glo®). Luminescence is directly proportional to the number of viable cells.

-

Data Analysis: Dose-response curves are generated to calculate the IC₅₀ values for each condition. A significantly lower IC₅₀ in the BRCA-deficient line compared to the wild-type line confirms synthetic lethality.

-

DNA Damage Foci Formation (γH2AX Immunofluorescence)

This method visualizes the accumulation of DNA damage within cells following treatment.

-

Objective: To quantify the level of DNA double-strand breaks after inhibition of Polθ.

-

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound, often in combination with an exogenous DNA damaging agent like ionizing radiation (IR).[6]

-

Time Course: Cells are fixed at various time points post-treatment (e.g., 0.5, 16, 24 hours) to assess the kinetics of DNA repair.[6]

-

Immunostaining: Cells are permeabilized and stained with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DSBs, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Microscopy and Analysis: Images are captured using a fluorescence microscope. The number of distinct γH2AX foci per nucleus is counted using automated image analysis software. A higher number of residual foci at later time points in this compound-treated cells indicates impaired DNA repair.[6]

-

References

- 1. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small molecule inhibitor blocks breast cancer's back up plan | Drug Discovery News [drugdiscoverynews.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Polθ Inhibitor (this compound) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Function of ART558 in Cancer Cells

Introduction

This compound is a first-in-class, potent, and selective allosteric inhibitor of the polymerase domain of DNA Polymerase Theta (Polθ), also known as POLQ.[1][2] Polθ is a key enzyme in the Theta-Mediated End Joining (TMEJ) pathway, an alternative DNA double-strand break (DSB) repair mechanism.[1][3] Unlike healthy tissues where Polθ expression is limited, many cancer types exhibit significant overexpression of this enzyme, making it an attractive therapeutic target.[4][5] this compound functions by binding to the catalytic domain of Polθ, thereby inhibiting its DNA repair activity.[6] This targeted inhibition has demonstrated significant anti-tumor effects through synthetic lethality, particularly in cancers with deficiencies in other DNA repair pathways, and has shown promise in overcoming resistance to existing therapies.

Core Mechanism of Action: Inhibition of Theta-Mediated End Joining (TMEJ)

In healthy cells, high-fidelity DNA repair pathways such as Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) are the primary mechanisms for repairing DSBs. However, many cancer cells harbor defects in these pathways, most notably mutations in the BRCA1 and BRCA2 genes, which are essential for HR.[7] These HR-deficient (HRD) cancer cells become reliant on alternative, more error-prone repair pathways like TMEJ for survival.[6]

This compound specifically inhibits the TMEJ pathway without affecting NHEJ.[1][2] By blocking Polθ, this compound prevents the repair of DSBs in TMEJ-dependent cancer cells, leading to the accumulation of lethal DNA damage and subsequent cell death. This selective targeting of cancer cell vulnerabilities is the basis for the principle of synthetic lethality.[1][3]

Caption: Mechanism of this compound-induced synthetic lethality in HR-deficient cancer cells.

Key Therapeutic Applications

Synthetic Lethality in BRCA-Mutant Cancers

This compound demonstrates a potent synthetic lethal relationship with deficiencies in the BRCA1 and BRCA2 genes.[1][8] In preclinical models, cancer cells with BRCA1/2 mutations are highly sensitive to this compound, whereas cells with functional BRCA proteins are largely unaffected at similar concentrations.[8] This selectivity suggests a favorable therapeutic window for treating BRCA-associated cancers, such as certain types of breast, ovarian, prostate, and pancreatic cancers.

Overcoming PARP Inhibitor Resistance

Poly (ADP-ribose) polymerase (PARP) inhibitors (PARPi) are a standard treatment for HRD cancers. However, acquired resistance is a significant clinical challenge. One major mechanism of PARPi resistance involves the loss of function of the 53BP1/Shieldin complex, which normally protects DNA ends from resection.[1][8] Loss of this complex in BRCA1-mutant cells restores HR-independent DNA repair, leading to PARPi resistance.

Crucially, these PARPi-resistant cells become highly dependent on Polθ for survival.[1][3] this compound has been shown to be effective in killing cancer cells that have developed PARPi resistance through the loss of the 53BP1/Shieldin complex.[1][6][8] This positions this compound as a potential second-line therapy for patients whose tumors have relapsed on PARP inhibitors.

Caption: Logical flow of overcoming PARP inhibitor resistance with this compound.

Combination Therapy and Synergy

This compound exhibits strong synergistic effects when combined with PARP inhibitors like olaparib and talazoparib in killing cancer cells.[6][8][9] This dual targeting of DNA repair pathways can lead to a more profound and durable anti-tumor response. Additionally, in glioblastoma models, combining this compound with the standard-of-care alkylating agent temozolomide (TMZ) enhanced the cytotoxic effect.[9]

Radiosensitization

Preclinical studies have revealed that this compound can act as a potent radiosensitizer across various cancer cell lines, including those proficient in HR.[4][10][11] By inhibiting Polθ, this compound impairs the cell's ability to repair DNA damage induced by ionizing radiation, thereby increasing the efficacy of radiotherapy.[5] This effect is particularly pronounced with fractionated radiation schedules, mirroring clinical practice.[4][11] Importantly, this compound does not appear to radiosensitize non-cancerous cells, suggesting a tumor-specific action.[4][11] The radiosensitizing effect is also maintained under hypoxic conditions, a common feature of solid tumors that contributes to radioresistance.[4][5][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound and Derivatives

| Compound | Assay | IC₅₀ (nM) | Source |

|---|---|---|---|

| This compound | Polθ Polymerase Activity | 7.9 | [2] |

| This compound | Cellular MMEJ Activity (Luciferase Assay) | ~150 | [11] |

| ART899 * | Cellular MMEJ Activity (Luciferase Assay) | ~180 | [10][11] |

*ART899 is a deuterated derivative of this compound with improved metabolic stability.[10]

Table 2: Cellular Effects of this compound in Combination with Ionizing Radiation (IR)

| Cell Line | Cancer Type | Treatment | Effect | Source |

|---|---|---|---|---|

| HCT116 | Colorectal | This compound + 5x2 Gy IR | Up to 10-fold decrease in survival vs. IR alone | [11] |

| H460 | Lung | This compound + 5x2 Gy IR | Up to 14-fold decrease in survival vs. IR alone | [11] |

| U2OS | Osteosarcoma | This compound + IR | Significant radiosensitization in WT cells, no effect in Polθ KO cells | [4][11] |

| T24 | Bladder | this compound + IR | Potent radiosensitization |[4][10] |

Table 3: Effects of this compound on Cell Viability in HR-Deficient Models

| Cell Line Model | Treatment | Observation | Source |

|---|---|---|---|

| BRCA2⁻/⁻ | This compound (0-10 µM) | Elicits synthetic lethality | [2] |

| BRCA2⁻/⁻ | This compound + Olaparib | Enhanced combinatorial effect on cell death | [2][6][8] |

| PARPi-Resistant | This compound | Profound sensitivity in cells with 53BP1/Shieldin loss | [8] |

| Glioblastoma (GBM21) | this compound + Talazoparib/RAD52i | Stronger induction of apoptosis and reduced viability |[9] |

Key Experimental Protocols

Clonogenic Survival Assay for Radiosensitization

This assay is used to determine the ability of a single cell to grow into a colony after treatment, measuring cytotoxicity.

-

Cell Plating: Cancer cell lines (e.g., HCT116, H460) are seeded into 6-well plates at densities calculated to yield approximately 50-100 colonies per well after treatment.

-

Drug Incubation: Cells are allowed to attach for several hours, after which they are treated with this compound (e.g., 1-3 µM) or a vehicle control (DMSO).

-

Irradiation: Following a pre-incubation period with the drug, cells are exposed to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy) using a licensed irradiator. For fractionated protocols, a dose of 2 Gy is delivered daily for 5 consecutive days.

-

Colony Formation: After irradiation, the drug-containing medium is replaced with fresh medium. Plates are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing ≥50 cells are counted.

-

Data Analysis: The surviving fraction for each treatment is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Caption: Experimental workflow for a clonogenic survival assay.

Immunofluorescence Staining for DNA Damage Markers

This protocol is used to visualize and quantify DNA damage foci (e.g., γH2AX and 53BP1) within the cell nucleus.

-

Cell Culture: Cells are grown on glass coverslips in a multi-well plate and treated with this compound, radiation, or a combination.

-

Fixation and Permeabilization: At desired time points, cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS to allow antibody access to the nucleus.

-

Blocking: Non-specific antibody binding is blocked by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Coverslips are incubated overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., rabbit anti-γH2AX, mouse anti-53BP1).[10]

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) for 1-2 hours at room temperature in the dark.

-

Mounting and Imaging: Coverslips are washed and mounted onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Microscopy: Images are captured using a fluorescence or confocal microscope. Foci per nucleus are quantified using image analysis software (e.g., ImageJ).

In Vivo Tumor Xenograft Studies

These studies assess the efficacy of this compound in a living organism.

-

Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Mice are randomized into treatment groups (e.g., Vehicle, ART899, Radiation, ART899 + Radiation). ART899, the more stable derivative, is typically used for in vivo studies and is administered orally.[4][10] Radiation is delivered locally to the tumor.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is concluded when tumors reach a predetermined maximum size or at a specified time point. Tumor growth delay and overall survival are key endpoints.

This compound represents a novel and highly specific targeted therapy that exploits the dependency of certain cancers on the TMEJ DNA repair pathway. Its function as a Polθ inhibitor establishes a powerful anti-cancer strategy through multiple mechanisms: inducing synthetic lethality in HR-deficient tumors, synergizing with PARP inhibitors, overcoming acquired PARPi resistance, and acting as a tumor-specific radiosensitizer. The robust preclinical data for this compound and its derivatives pave the way for ongoing and future clinical trials to validate its efficacy in treating a range of solid tumors.[11]

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A small molecule inhibitor blocks breast cancer's back up plan | Drug Discovery News [drugdiscoverynews.com]

- 7. Synthetic Lethality Targeting Polθ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polθ Inhibitor (this compound) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

The Role of ART558 in Inducing Synthetic Lethality in BRCA-Mutant Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ART558 is a potent and selective small molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the Theta-Mediated End Joining (TMEJ) pathway for DNA double-strand break (DSB) repair. In tumors with mutations in the BRCA1 or BRCA2 genes, which are deficient in the primary DSB repair pathway of Homologous Recombination (HR), cancer cells become critically dependent on TMEJ for survival. By inhibiting Polθ, this compound exploits this dependency, leading to a synthetic lethal phenotype in BRCA-mutant cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, preclinical data supporting its efficacy, and detailed experimental protocols for its study.

Introduction: The Principle of Synthetic Lethality in BRCA-Mutant Cancers

Cancer cells with mutations in BRCA1 or BRCA2 genes are deficient in Homologous Recombination (HR), a high-fidelity DNA repair mechanism for double-strand breaks (DSBs). This deficiency makes them reliant on alternative, more error-prone repair pathways for survival. One such pathway is Theta-Mediated End Joining (TMEJ), which is driven by the enzyme DNA Polymerase Theta (Polθ).

The concept of synthetic lethality is based on the principle that while a defect in either of two genes individually is tolerable for a cell, the simultaneous loss of function of both genes is lethal. In the context of BRCA-mutant tumors, the BRCA mutation is the first "hit," and the inhibition of a crucial component of a compensatory repair pathway, such as Polθ, serves as the second "hit," leading to selective cancer cell death. This compound was developed as a potent and selective inhibitor of the polymerase function of Polθ, with an in vitro IC50 of 7.9 nM.

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of the polymerase domain of Polθ. Its mechanism of inducing synthetic lethality in BRCA-mutant tumors can be summarized as follows:

-

BRCA Deficiency and HR Disruption: In healthy cells, DSBs are primarily repaired via the high-fidelity HR pathway, which relies on functional BRCA1 and BRCA2 proteins. In BRCA-mutant tumor cells, this pathway is compromised.

-

Reliance on TMEJ: To cope with the resulting genomic instability, BRCA-deficient cells upregulate and become dependent on the TMEJ pathway for DSB repair.

-

Inhibition of Polθ by this compound: this compound specifically inhibits the polymerase activity of Polθ, a critical component of the TMEJ machinery.

-

Accumulation of Unrepaired DSBs: The inhibition of TMEJ in an HR-deficient background leads to the accumulation of unrepaired DSBs.

-

Cell Death: This overwhelming DNA damage triggers apoptosis and selective death of the BRCA-mutant cancer cells, while sparing normal cells with functional HR.

Signaling Pathway Diagrams

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective cytotoxic activity against BRCA-deficient cancer cell lines.

Table 1: In Vitro Activity of this compound in Isogenic Cell Lines

| Cell Line | BRCA Status | This compound IC50 (µM) | Fold Selectivity (BRCA-wt/BRCA-mut) | Reference |

| DLD1 | BRCA2-wt | >10 | \multirow{2}{}{>10} | |

| DLD1 | BRCA2-/- | ~1 | ||

| RPE1 | BRCA1-wt | >10 | \multirow{2}{}{>20} | |

| RPE1 | BRCA1-/- | ~0.5 |

Table 2: Activity of this compound in BRCA-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Mutation | This compound IC50 (µM) | Reference |

| CAPAN-1 | Pancreatic | BRCA2 | ~0.1 | |

| MDA-MB-436 | Breast | BRCA1 | ~0.2 | |

| COV362 | Ovarian | BRCA1 | ~0.3 |

Synergy with PARP Inhibitors

This compound has been shown to act synergistically with PARP inhibitors, such as olaparib, in killing BRCA-mutant cancer cells. This combination has the potential to enhance therapeutic efficacy and overcome resistance to PARP inhibitors.

Activity in PARP Inhibitor-Resistant Models

A significant challenge in the treatment of BRCA-mutant cancers is the development of resistance to PARP inhibitors. One mechanism of resistance involves the loss of the 53BP1/Shieldin complex. This compound has demonstrated efficacy in preclinical models of PARP inhibitor resistance driven by 53BP1/Shieldin complex defects.

In Vivo Studies

Due to its poor metabolic stability, in vivo studies have primarily utilized ART812, a more stable derivative of this compound. In xenograft models of PARP inhibitor-resistant, BRCA1-mutant breast cancer, ART812 demonstrated significant tumor growth inhibition.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining cell viability by quantifying ATP, which is indicative of metabolically active cells.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Multichannel pipette

-

Luminometer

Procedure:

-

Seed cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control for background luminescence.

-

Incubate the plates for 72-120 hours.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background luminescence.

Immunofluorescence Staining for γH2AX

This protocol is for detecting DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

Materials:

-

Cells cultured on coverslips or in chamber slides

-

4% paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX (e.g., Millipore, #05-636)

-

Fluorescently labeled secondary antibody

-

DAPI-containing mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound for the desired time.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

-

Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Western Blotting for DNA Damage Response Proteins

This protocol is for detecting changes in the expression and phosphorylation of DNA damage response proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-phospho-CHK1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of BRCA-mutant cancers through the mechanism of synthetic lethality. Its ability to selectively target cancer cells with deficient HR, including those that have developed resistance to PARP inhibitors, highlights its potential clinical utility. Further research is warranted to optimize the pharmacokinetic properties of Polθ inhibitors for in vivo applications and to explore their efficacy in combination with other DNA damaging agents. The development of predictive biomarkers to identify patients most likely to respond to Polθ inhibition will also be crucial for the successful clinical translation of this therapeutic strategy.

Preclinical Profile of ART558: A Novel Polθ Inhibitor for Oncology

This technical guide provides a comprehensive overview of the preclinical data for ART558, a potent and selective allosteric inhibitor of DNA polymerase theta (Polθ). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and DNA damage response pathways.

Introduction

This compound is a small molecule inhibitor that targets the polymerase function of Polθ, a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway.[1][2][3][4] Polθ is minimally expressed in healthy tissues but is frequently overexpressed in various cancer types, making it an attractive therapeutic target.[5][6][7] this compound has demonstrated significant preclinical activity, both as a monotherapy in specific genetic contexts and in combination with other anticancer agents, such as PARP inhibitors and radiotherapy.[3][6][8]

Mechanism of Action

This compound functions as a potent, selective, and allosteric inhibitor of the Polθ polymerase domain, with a reported IC50 of 7.9 nM.[1][2] Its mechanism involves binding to an allosteric site on the enzyme, which traps the polymerase on the DNA, thereby disrupting its catalytic activity.[9] This inhibition of Polθ-mediated DNA repair leads to the accumulation of DNA damage, particularly in cancer cells with pre-existing defects in other DNA repair pathways, such as Homologous Recombination (HR).[1][3][4] This creates a synthetic lethal interaction, where the combined loss of two DNA repair pathways is cytotoxic to the cancer cell.

The inhibition of the MMEJ pathway by this compound has been shown to elicit synthetic lethality in tumor cells with mutations in BRCA1 or BRCA2 genes.[1][3][4] Furthermore, this compound has been shown to increase biomarkers of single-stranded DNA and induce synthetic lethality in cells with defects in the 53BP1/Shieldin complex, a known mechanism of resistance to PARP inhibitors.[3][4][10]

dot

Caption: this compound Mechanism of Action.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Potency and Activity of this compound

| Parameter | Value | Cell Line/System | Conditions | Reference |

| Polθ Inhibition IC50 | 7.9 nM | Biochemical Assay | N/A | [1][2] |

| Cellular MMEJ IC50 | ~150 nM | Luciferase Reporter Assay | N/A | [8] |

| Cell Viability | Effective Decrease | DLD-1 (BRCA2 mutant) | 0-2 µM; 6 days | [1] |

| Colony Formation | Inhibition | DLD-1 (BRCA2 mutant) | 0-2 µM; 6 days | [1] |

| γH2AX Accumulation | Increased | BRCA2-/- cells | 5 µM; 0-72 hours | [1][2] |

Table 2: this compound Combination Effects In Vitro

| Combination Agent | Effect | Cell Line(s) | Conditions | Reference |

| Olaparib (PARPi) | Synergistic Effect | BRCA1/2-deficient models | 0-10 µM this compound; 7 days | [1][2] |

| Ionizing Radiation (IR) | Potent Radiosensitization | HCT116, H460, T24 | 1-3 µM this compound | [5][7] |

| Fractionated IR (5 x 2 Gy) | Up to 14-fold decrease in survival | H460 | N/A | [8] |

| Fractionated IR (5 x 2 Gy) | Up to 10-fold decrease in survival | HCT116 | N/A | [8] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Cell Viability and Colony Formation Assays

-

Cell Lines: DLD-1 colorectal adenocarcinoma cells with a truncating mutation in BRCA2.[1]

-

Treatment: Cells were treated with this compound at concentrations ranging from 0 to 10 µM for 6 to 7 days.[1]

-

Readout: Cell viability was assessed using assays such as CellTiter-Glo.[11] For colony formation, cells were plated at low density and allowed to form colonies, which were then stained and counted.

-

Purpose: To determine the cytotoxic and anti-proliferative effects of this compound, particularly in a synthetic lethal context.

dot

Caption: Cell Viability and Colony Formation Assay Workflow.

DNA Damage Response (γH2AX Foci Formation)

-

Cell Lines: Isogenic BRCA2 wild-type and BRCA2-deficient cells.[1][2]

-

Treatment: Cells were treated with 5 µM this compound for up to 72 hours.[1][2]

-

Immunofluorescence: Cells were fixed, permeabilized, and stained with an antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.

-

Analysis: Foci formation was visualized and quantified using fluorescence microscopy.

-

Purpose: To confirm that inhibition of Polθ by this compound leads to an accumulation of DNA damage.

In Vitro Radiosensitization Studies

-

Cell Lines: HCT116 (colorectal), H460 (lung), and T24 (bladder) cancer cell lines.[7]

-

Treatment: Cells were treated with this compound (typically 1-3 µM) in combination with single or fractionated doses of ionizing radiation (IR).[5][8]

-

Assay: Clonogenic survival assays were performed to assess the ability of single cells to proliferate and form colonies after treatment.

-

Analysis: Surviving fractions were calculated and compared between different treatment groups to determine the degree of radiosensitization.

-

Purpose: To evaluate the potential of this compound to enhance the efficacy of radiotherapy.

dot

Caption: In Vitro Radiosensitization Experimental Workflow.

In Vivo Studies

While this compound itself exhibited poor metabolic stability, a derivative, ART899, with improved pharmacokinetic properties was developed for in vivo evaluation.[5][10]

-

Model: Nu/Nu mice bearing tumor xenografts.

-

Treatment: ART899 was administered orally in combination with fractionated radiation.

-

Results: The combination of Polθ inhibition with radiotherapy was well-tolerated and resulted in a significant reduction in tumor growth compared to radiation alone.[5][6]

-

Significance: These findings provide a strong rationale for the clinical investigation of Polθ inhibitors in combination with radiotherapy.[5][6]

Conclusion

The preclinical data for this compound strongly support its development as a novel oncology therapeutic. Its potent and selective inhibition of Polθ leads to synthetic lethality in tumors with HR deficiencies and has the potential to overcome PARP inhibitor resistance. Furthermore, its ability to radiosensitize cancer cells opens a promising avenue for combination therapy. The in vivo efficacy demonstrated by a metabolically stable analog provides a solid foundation for the clinical translation of this therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ART558 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART558 is a potent and selective, low molecular weight, allosteric inhibitor of the DNA polymerase theta (Polθ), with an IC50 of 7.9 nM.[1][2] Polθ plays a critical role in a DNA repair pathway known as theta-mediated end joining (TMEJ), which is a major pathway for repairing DNA double-strand breaks, particularly in homologous recombination (HR) deficient cancers.[3][4] this compound has demonstrated a synthetic lethal effect in tumor cells with mutations in BRCA1 or BRCA2 genes and has been shown to enhance the efficacy of PARP inhibitors.[1][2][4] These properties make this compound a promising therapeutic agent for cancers with specific DNA repair deficiencies.

This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential and mechanism of action.

Mechanism of Action

This compound functions by allosterically inhibiting the polymerase domain of Polθ.[3] This inhibition disrupts the TMEJ DNA repair pathway. In cells deficient in homologous recombination (e.g., BRCA1/2 mutant cells), the inhibition of TMEJ by this compound leads to an accumulation of DNA damage, ultimately resulting in cell death. This selective killing of HR-deficient cells is known as synthetic lethality.

Caption: Mechanism of this compound inducing synthetic lethality in HR-deficient cells.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of this compound.

General Experimental Workflow

Caption: A generalized workflow for in vitro experiments using this compound.

Protocol 1: Cell Viability Assay (Clonogenic Survival)

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

This compound (stock solution in DMSO)

-

Appropriate cell culture medium and supplements

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number will depend on the cell line's plating efficiency and should be optimized beforehand.

-

Allow cells to attach overnight.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0-10 μM.[2]

-

Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a DMSO vehicle control.

-

-

Incubation:

-

Incubate the plates for 6-7 days.[2] The medium can be replaced with fresh this compound-containing medium every 2-3 days if necessary.

-

-

Colony Staining and Counting:

-

After the incubation period, wash the wells twice with PBS.

-

Fix the colonies with 100% methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100.

-

Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)).

-

Plot the surviving fraction as a function of this compound concentration.

-

Protocol 2: Western Blot for DNA Damage Marker γH2AX

This protocol is used to detect the accumulation of γH2AX, a marker for DNA double-strand breaks.

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against γH2AX

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat cells with this compound (e.g., 5 μM) for various time points (e.g., 0, 24, 48, 72 hours).[1][2]

-

After treatment, wash cells with cold PBS and lyse them in lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe for the loading control.

-

Quantify the band intensities and normalize the γH2AX signal to the loading control.

-

Protocol 3: Combination Study with a PARP Inhibitor (e.g., Olaparib)

This protocol is designed to evaluate the synergistic or additive effects of this compound in combination with a PARP inhibitor.

Materials:

-

This compound

-

PARP inhibitor (e.g., Olaparib)

-

Cell viability assay reagents (as in Protocol 1 or using a 96-well plate format with MTT or CellTiter-Glo)

Procedure:

-

Experimental Design:

-

Design a matrix of concentrations for both this compound and the PARP inhibitor. This should include a range of concentrations for each drug alone and in combination.

-

-

Cell Seeding and Treatment:

-

Seed cells in 96-well plates (for short-term viability assays) or 6-well plates (for clonogenic assays).

-

Treat the cells with single agents or combinations of this compound and the PARP inhibitor. Include appropriate vehicle controls.

-

-

Incubation and Data Collection:

-

Incubate the cells for the desired duration (e.g., 7 days for clonogenic assays).[2]

-

Perform the chosen cell viability assay to determine the percentage of viable cells or the surviving fraction for each condition.

-

-

Data Analysis (Synergy Calculation):

-

The combination effect can be quantified using methods such as the Chou-Talalay method to calculate a Combination Index (CI).

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

-

Alternatively, isobologram analysis can be used to visualize the synergistic interaction.

-

Quantitative Data Summary

| Parameter | Value | Cell Lines/Conditions | Reference |

| IC50 | 7.9 nM | In vitro Polθ polymerase assay | [1][2] |

| Cell Viability (Colony Formation) | Effective decrease at 0-2 µM | DLD-1 (colorectal adenocarcinoma) | [2] |

| γH2AX Accumulation | Observed at 5 µM | BRCA2 wild-type and BRCA2-/- cells | [1][2] |

| Synthetic Lethality with PARPi | Observed at 0-10 µM this compound | Isogenic models of BRCA1-deficiency with Olaparib | [1][2] |

| Radiosensitization | Potent radiosensitization observed | HCT116, H460, T24 cells | [5][6] |

Storage and Handling

-

Storage: this compound powder should be stored at -20°C for up to 3 years. In solvent (e.g., DMSO), it should be stored at -80°C for up to 1 year.[1]

-

Solubility: Soluble in DMSO at 45 mg/mL (107.55 mM). Sonication is recommended to aid dissolution.[1]

-

Preparation of Stock Solutions: For a 10 mM stock solution in DMSO, dissolve 4.18 mg of this compound in 1 mL of DMSO.

Disclaimer: All products and protocols are for research use only and are not intended for human consumption or diagnostic procedures. Please adhere to all safety guidelines and institutional protocols when handling chemical reagents and performing experiments.

References

- 1. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

Preparation of ART558 Stock Solution for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

ART558 is a potent and selective allosteric inhibitor of DNA polymerase theta (Polθ) with an IC50 of 7.9 nM.[1][2][3][4][5][6] It plays a crucial role in the Theta-Mediated End Joining (TMEJ) DNA repair pathway.[1][2][5][7][8] This document provides detailed protocols for the preparation of this compound stock solutions for use in various in vitro assays. Adherence to these guidelines is critical for ensuring experimental reproducibility and accuracy. Additionally, a representative protocol for a cell viability assay is included to demonstrate the application of this compound in a common in vitro experiment.

Data Presentation

Table 1: this compound Properties and Stock Solution Recommendations

| Parameter | Value | Source |

| Molecular Weight | 418.41 g/mol | [2][4][5][6] |

| Appearance | White to off-white solid powder | [3] |

| Solubility in DMSO | ≥ 100 mg/mL | [4] |

| ~170 mg/mL (~406.30 mM) (ultrasonication may be required) | [1][3][6] | |

| 45 mg/mL (107.55 mM) (sonication is recommended) | [2] | |

| Recommended Solvent | DMSO (newly opened, anhydrous) | [1][2] |

| Stock Solution Storage | -20°C for up to 1 year; -80°C for up to 2 years (sealed, protected from light and moisture) | [1][2] |

| Powder Storage | -20°C for up to 3 years (sealed, protected from light and moisture) | [2][3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

(Optional) Sonicator

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.184 mg of this compound.

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, this would be 1 mL for 4.184 mg.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.[1][2]

-

-

Aliquoting and Storage:

Protocol 2: Cell Viability Assay using this compound in BRCA-mutant Cancer Cells

This protocol provides a representative example of an in vitro assay using the prepared this compound stock solution to assess its effect on the viability of cancer cells with BRCA mutations, where this compound is expected to show synthetic lethality.[1][7][8]

Materials:

-

BRCA1- or BRCA2-mutant cancer cell line (e.g., DLD-1 BRCA2-/-)

-

Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well clear-bottom cell culture plates

-

10 mM this compound stock solution (prepared as in Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells per well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 10 mM this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0-10 µM).[1]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

-

Incubation:

-

Incubate the plate for the desired duration, for example, 7 days, to assess long-term effects on cell viability.[1]

-

-

Cell Viability Measurement:

-

After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal stabilization.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control wells.

-

Plot the normalized viability data against the this compound concentration and perform a non-linear regression to determine the IC50 value.

-

Visualizations

Caption: Workflow for preparing this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]

- 3. This compound | Pol theta inhibitor | CAS 2603528-97-6 | InvivoChem [invivochem.com]

- 4. abmole.com [abmole.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. researchgate.net [researchgate.net]

Application Note: Determining the Optimal Concentration of ART558 for Clonogenic Survival Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ART558 is a potent and selective allosteric inhibitor of DNA polymerase theta (Polθ), a key enzyme in the Theta-Mediated End Joining (TMEJ) DNA repair pathway.[1][2][3][4] With an IC50 of 7.9 nM, this compound has demonstrated synthetic lethality in cancer cells with mutations in BRCA1 or BRCA2 genes and has been shown to enhance the efficacy of PARP inhibitors.[1][3][5][6] The clonogenic survival assay is a critical in vitro method to assess the long-term reproductive viability of cells following treatment with cytotoxic agents like this compound.[7][8] Determining the optimal concentration of this compound is paramount for obtaining reproducible and meaningful results that accurately reflect its therapeutic potential. This application note provides a detailed protocol for establishing the optimal concentration of this compound for use in clonogenic survival assays.

Data Presentation

The following table summarizes hypothetical data from a preliminary experiment to determine the optimal this compound concentration range for a clonogenic assay using a BRCA-mutant cancer cell line.

| This compound Concentration (nM) | Plating Efficiency (%) | Surviving Fraction | Colony Characteristics |

| 0 (Vehicle Control) | 85.2 ± 4.1 | 1.00 | Large, well-defined colonies |

| 1 | 78.9 ± 3.5 | 0.93 | Slightly smaller colonies |

| 5 | 65.1 ± 2.8 | 0.76 | Noticeably smaller colonies |

| 10 | 48.5 ± 3.2 | 0.57 | Small, sparse colonies |

| 50 | 22.3 ± 1.9 | 0.26 | Very few, small colonies |

| 100 | 5.7 ± 0.8 | 0.07 | Minimal colony formation |

| 500 | 0.2 ± 0.1 | <0.01 | No discernible colonies |

-

Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100 for the untreated control.

-

Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE))

Based on this data, a concentration range of 5 nM to 100 nM would be appropriate for a full clonogenic survival study, as it covers a range from moderate to significant inhibition of colony formation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile DMSO to create a high-concentration stock solution, for example, 10 mM.[2]

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2]

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of working solutions by diluting it in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

Protocol 2: Clonogenic Survival Assay for Optimal Concentration Determination

This protocol is designed to identify the optimal concentration range of this compound for a specific cell line.

Materials:

-

BRCA-mutant and wild-type cancer cell lines

-

Complete cell culture medium

-

This compound working solutions

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

Hemocytometer or automated cell counter

-

Incubator (37°C, 5% CO₂)

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.

-

Accurately count the cells using a hemocytometer or automated cell counter.

-

Seed a predetermined number of cells into 6-well plates. The optimal seeding density will vary between cell lines and should be determined empirically to yield 50-150 colonies in the control wells. A typical starting point is 200-1000 cells per well.

-

-

Treatment with this compound:

-

Allow the cells to attach for 12-24 hours.

-

Aspirate the medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100, 500 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

The duration of treatment can vary, with studies using this compound reporting exposures from 48 hours to 7 days.[1] A 7-day continuous exposure is a common starting point.

-

-

Colony Formation:

-

Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 7-14 days, or until colonies in the control wells are visible and contain at least 50 cells.[8]

-

-

Fixation and Staining:

-

Aspirate the medium from the wells.

-

Gently wash the wells with PBS.

-

Fix the colonies by adding the fixation solution and incubating for 10-15 minutes.

-

Remove the fixation solution and allow the plates to air dry.

-

Stain the colonies by adding the crystal violet solution and incubating for 15-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

-

Colony Counting and Analysis:

-

Count the number of colonies containing at least 50 cells in each well.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) as described in the data presentation section.

-

The optimal concentration range for further experiments is typically one that results in a significant, dose-dependent decrease in the surviving fraction, allowing for the potential to observe synergistic or antagonistic effects when combined with other agents.

-

Mandatory Visualizations

Caption: this compound inhibits Polθ, leading to synthetic lethality in HR-deficient cells.

Caption: Experimental workflow for determining the optimal this compound concentration.

Caption: Relationship between this compound concentration and experimental outcome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]

- 3. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A small molecule inhibitor blocks breast cancer's back up plan | Drug Discovery News [drugdiscoverynews.com]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ART558 and PARP Inhibitor Combination Therapy in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting preclinical studies in xenograft models to evaluate the combination therapy of ART558, a potent and selective DNA polymerase theta (Polθ) inhibitor, and a Poly (ADP-ribose) polymerase (PARP) inhibitor. The combination of a Polθ inhibitor with a PARP inhibitor has demonstrated synergistic anti-tumor effects, particularly in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations.[1][2][3] this compound elicits DNA damage and synthetic lethality in BRCA1- or BRCA2-mutant tumor cells and enhances the effects of PARP inhibitors.[1][2][3] These protocols are intended to guide researchers in the design and execution of in vivo studies to assess the efficacy and pharmacodynamics of this combination therapy.

Signaling Pathway and Experimental Workflow

The combination of this compound and a PARP inhibitor targets two critical DNA damage repair pathways, leading to synthetic lethality in cancer cells with deficient homologous recombination.

References

Application Note: Analysis of Polθ Expression in Response to ART558 Treatment by Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a crucial enzyme in the microhomology-mediated end joining (MMEJ) pathway, a key process for repairing DNA double-strand breaks (DSBs).[1][2][3][4] In many cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), there is an increased reliance on Polθ for survival.[3][5] This dependency makes Polθ a promising therapeutic target. ART558 is a potent and selective allosteric inhibitor of the polymerase function of Polθ.[6][7][8] It has been shown to induce synthetic lethality in BRCA-deficient cancer cells and enhance the efficacy of PARP inhibitors.[6][8][9] This application note provides a detailed protocol for analyzing the expression of Polθ in cells treated with this compound using Western blot analysis.

Mechanism of Action of this compound

This compound selectively inhibits the polymerase activity of Polθ, thereby disrupting the Theta-Mediated End Joining (TMEJ) DNA repair process.[6][7][9] This inhibition leads to an accumulation of DNA damage, which can be observed by an increase in markers such as γH2AX.[6][7] In cancer cells with compromised DNA repair mechanisms, such as BRCA1 or BRCA2 mutations, the inhibition of Polθ by this compound is synthetically lethal, leading to cell death.[6][8][9]

Quantitative Effects of this compound on Cancer Cells

The following table summarizes the quantitative data on the effects of this compound on various cancer cell lines as reported in the literature.

| Parameter | Cell Line(s) | Condition | Value/Effect | Reference |

| IC50 | Not specified | Biochemical assay | 7.9 nM | [6][7] |

| Cell Viability | DLD-1 (colorectal adenocarcinoma with BRCA2 mutation) | This compound (0-2 µM) for 6 days | Effective decrease in cell viability and colony formation | [6] |

| Synthetic Lethality | Isogenic models of BRCA1-deficiency | This compound (0-10 µM) for 7 days | Shows synthetic lethality and a combinatorial effect with the PARP inhibitor olaparib | [6][7] |

| DNA Damage Marker (γH2AX) | BRCA2 wild-type or BRCA2-/- cells | This compound (5 µM) for 0-72 hours | Accumulation of γH2AX in cells | [6][7] |

| Radiosensitization | HCT116, H460, T24, and U2OS cells | This compound (1-3 µM) with ionizing radiation | Potently radiosensitizes tumor cells | [10][11] |

Experimental Protocols

Western Blot Analysis of Polθ Expression

This protocol outlines the steps for assessing Polθ protein levels in cell lines following treatment with this compound.

Materials:

-

Cell Lines: Appropriate cancer cell lines (e.g., BRCA-deficient and proficient lines for comparison).

-

This compound: Stored as a stock solution in DMSO.[11]

-

Cell Culture Reagents: Media, FBS, antibiotics, etc.

-

Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[12]

-

Protein Assay Kit: BCA Protein Assay Kit or similar.

-

SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

-

Transfer Buffer: Tris-Glycine buffer with methanol.

-

Membranes: Nitrocellulose or PVDF membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[13][14]

-

Primary Antibodies:

-

Rabbit anti-Polθ antibody (ensure specificity and validation for Western blot).

-

Mouse anti-β-actin or anti-GAPDH antibody (as a loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Chemiluminescent Substrate: ECL substrate.

-

Imaging System: Chemiluminescence detection system or X-ray film.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture dishes and allow them to adhere and reach about 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM) or DMSO as a vehicle control for the specified duration (e.g., 24, 48, 72 hours).

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to the dish and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add SDS-PAGE sample loading buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a pre-stained protein ladder.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-Polθ antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Repeat the immunoblotting process for the loading control (β-actin or GAPDH) using the corresponding primary and secondary antibodies.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the Polθ band intensity to the corresponding loading control band intensity for each sample.

-

Compare the normalized Polθ expression levels between the this compound-treated and control groups.

-

Visualizations

Caption: Western blot workflow for Polθ analysis.

Caption: this compound inhibits Polθ-mediated DNA repair.

References

- 1. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Multifaceted Nature of DNA Polymerase θ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]

- 8. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. origene.com [origene.com]

- 13. 7tmantibodies.com [7tmantibodies.com]

- 14. addgene.org [addgene.org]

Troubleshooting & Optimization

ART558 Technical Support Center: Troubleshooting Solubility

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with ART558. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a lipophilic molecule (mLogD = 3.5) with high solubility in organic solvents like dimethyl sulfoxide (DMSO) and poor solubility in aqueous solutions such as water and phosphate-buffered saline (PBS).[1][2]

Q2: I'm seeing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?

A2: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to resolve this:

-

Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.

-

Decrease the percentage of DMSO in the final solution: While preparing your working solution, aim for the lowest possible final DMSO concentration that your experiment can tolerate, as higher concentrations can be toxic to cells.

-

Use a formulation with surfactants or co-solvents: For cellular assays, consider using a small percentage of a biocompatible surfactant like Tween-80 or a co-solvent such as PEG300 in your final assay medium to improve solubility. However, it is crucial to run vehicle controls to ensure these additives do not affect your experimental results.

-

Prepare fresh dilutions: Always prepare fresh dilutions of this compound for your experiments and use them immediately to minimize the chance of precipitation over time.

Q3: My this compound powder is not dissolving well in DMSO. What can I do?

A3: If you are having trouble dissolving this compound powder in DMSO, you can try the following:

-

Use fresh, anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of hydrophobic compounds like this compound.[2] Always use fresh, high-quality, anhydrous DMSO.

-

Apply gentle heating: Warming the solution to 37-45°C can aid in dissolution.[3]

-

Use sonication: Brief periods of sonication can help to break up powder aggregates and accelerate dissolution.[3]

Q4: Can I store this compound in a solvent?

A4: Yes, this compound can be stored in a solvent. For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C for up to two years or at -20°C for up to one year.[4] Avoid repeated freeze-thaw cycles to prevent degradation and precipitation.[4]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Precipitation upon dilution in aqueous media | Low aqueous solubility of this compound. | Lower the final concentration. Decrease the final DMSO percentage. Use fresh, immediate dilutions. |

| Cloudy or precipitated stock solution in DMSO | The solubility limit in DMSO has been exceeded. The DMSO may have absorbed water. | Do not exceed the recommended maximum solubility (see table below). Use fresh, anhydrous DMSO.[2] Gentle heating or sonication may help.[3] |

| Inconsistent experimental results | This compound may be precipitating out of solution during the experiment. | Visually inspect your assay plates for any signs of precipitation. Prepare fresh dilutions for each experiment and use them promptly. |

| Difficulty dissolving this compound powder | The compound may be aggregated. | Use gentle heating (37-45°C) or sonication to aid dissolution.[3] |

Solubility Data

The following table summarizes the solubility of this compound in various solvents and formulations.

| Solvent/Formulation | Solubility | Molar Concentration | Notes |

| DMSO | ~170 mg/mL[5][6] | ~406.30 mM[5][6] | Sonication or gentle heating may be required. Use of fresh, anhydrous DMSO is recommended.[2][3] |

| DMSO | 84 mg/mL[2] | 200.76 mM[2] | |

| DMSO | 45 mg/mL[3] | 107.55 mM[3] | Sonication is recommended.[3] |

| Ethanol | 21 mg/mL[2] | 50.19 mM | |

| Water | Insoluble[2] | - | |

| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL[4][5] | ≥ 11.95 mM[4][5] | A clear solution suitable for in vivo studies.[4][5] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 4.25 mg/mL[4][5] | 10.16 mM[4][5] | A suspension that may require ultrasonication, suitable for in vivo studies.[4][5] |